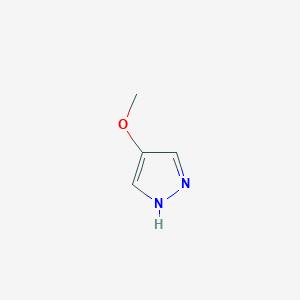

Z-Ala-Gly-OH

説明

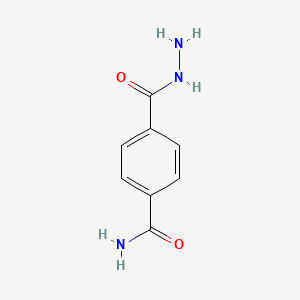

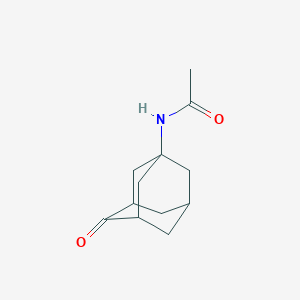

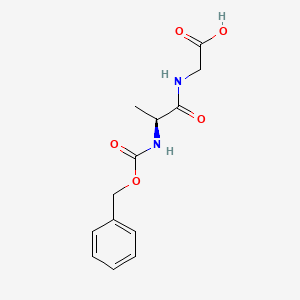

Z-Ala-Gly-OH is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Folding and Misfolding in Neurodegenerative Diseases

- Research indicates that the hydroxyl radical (•OH) can initiate unfolding of amino acid residues like Gly and Ala, which is relevant to peptide misfolding diseases such as Alzheimer's. This is observed through the conformational changes in Gly and Ala residues after exposure to •OH radicals, suggesting a potential role in neurodegenerative disease mechanisms (Owen et al., 2012).

Peptide Stability and Enzyme Hydrolysis

- A study on peptides including Z-Ala-Gly-OH showed that certain peptides are more resistant to hydrolysis by enzymes like chymotrypsin and thermolysin. This suggests the potential for these peptides in developing enzyme-resistant compounds (English & Stammer, 1978).

Peptide Synthesis Catalysis

- The synthesis of peptides including this compound has been facilitated by enzymes such as ficin, offering a method for efficient peptide production (Schuster, Mitin, & Jakubke, 1989).

Biocatalysis and Peptide Synthesis in Frozen Solutions

- Research shows that using frozen aqueous solutions can significantly improve the efficiency of peptide synthesis, including peptides like this compound. This method may offer a more efficient way of synthesizing certain peptides (Salam, Kagawa, Matsubara, & Kawashiro, 2008).

Role in the Synthesis of Model Peptides

- This compound and its derivatives have been used in the synthesis of model peptides, aiding in the study of peptide structure and function (Matoni & Berndt, 1980).

Peptide Synthesis for Molecular Imaging

- This compound has been utilized in the synthesis of peptides for molecular imaging, such as the development of tracer agents for the detection of specific cancer types (Zhang et al., 2014).

Study of Protease Inhibition

- Compounds including this compound have been studied for their potential as protease inhibitors, which could have applications in understanding and treating various diseases (Knisatschek & Bauer, 1986).

Investigations into Neurodegenerative Diseases

- Studies involving peptides like this compound are significant in understanding neurodegenerative diseases. For instance, mutations in peptides leading to changes in properties like hydroxyl radical production can be crucial for understanding diseases like ALS (Liu et al., 1999).

作用機序

Safety and Hazards

将来の方向性

The future perspectives of “Z-Ala-Gly-OH” and similar compounds rely on the application of unnatural amino acids for the development of highly selective peptide linkers . The system introduced enables the targeted selection of technical enzyme preparations (TEPs) for enzymatic protein hydrolysis, resulting in specific food protein hydrolysates .

特性

IUPAC Name |

2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-17-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Z-Ala-Gly-OH in the synthesis of the bovine pancreatic trypsin inhibitor?

A1: this compound represents the protected dipeptide consisting of N-Benzyloxycarbonyl-alanine and glycine. In the synthesis of the bovine pancreatic trypsin inhibitor described by Yajima and Kiso [], this compound serves as the C-terminal protected fragment (positions 57-58) of the entire 58 amino acid sequence. This fragment, along with four other longer protected peptide subunits, are sequentially coupled on a polymer support using dicyclohexylcarbodiimide and N-hydroxysuccinimide. This fragment condensation approach highlights the importance of dividing the target sequence into smaller, manageable fragments for efficient synthesis.

Q2: Are there other documented approaches to synthesizing the bovine pancreatic trypsin inhibitor?

A2: Yes, Yajima and Kiso also describe an alternative synthetic route for a different fragment of the bovine pancreatic trypsin inhibitor []. In this case, they focus on the protected hexadecapeptide corresponding to positions 13-28. Instead of fragment condensation on a polymer support, this approach utilizes azide coupling of four peptide subunits. While the specific reagents and techniques differ, both examples demonstrate the stepwise assembly of protected peptide fragments to achieve the final target sequence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)